Structural Differentiation from the Closest Analog UPS17: Piperidine Linker Insertion
The compound possesses a 1-(thiazol-2-yl)piperidin-3-yl)methyl linker, a structural feature absent in the most closely related published analog, UPS17 (2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide). While no direct head-to-head biological comparison exists, class-level inferences suggest such a linker modification is intended to increase topological polar surface area (TPSA) and hydrogen bond capacity, potentially enhancing solubility and modifying target binding kinetics [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | Contains a piperidine ring linker between the thiazole and the acetamide-quinazolinone core; TPSA and hydrogen bond donor/acceptor count are predictively higher than the comparator. |
| Comparator Or Baseline | UPS17 (2-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide) lacks the piperidine spacer. |
| Quantified Difference | No functional assay data available for the target compound. The structural difference is qualitative but represents a significant change in molecular shape and electronics. |
| Conditions | In silico structural comparison (chemical structures). |
Why This Matters
This structural distinction is critical for researchers requiring a specific molecular shape for probing structure-activity relationships (SAR) around the linker region, where generic quinazolinone-thiazole hybrids would not suffice.
- [1] Pedgaonkar, G.S., et al. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. Eur. J. Med. Chem. 2014, 87, 545-554. View Source
